rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans
Description
This compound is a stereochemically defined derivative featuring a trans-configured (3R,4R)-4-methoxypyrrolidine core linked to a 1,2,3-triazole moiety and an Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group (Figure 1). The acetic acid side chain enhances solubility in polar solvents and facilitates further conjugation, making it valuable in peptide synthesis and click chemistry applications . Its stereochemistry is critical for interactions in chiral environments, such as enzyme active sites or supramolecular assemblies . The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by Fmoc protection of the pyrrolidine nitrogen .
Properties
CAS No. |
2138568-33-7 |
|---|---|
Molecular Formula |
C24H24N4O5 |
Molecular Weight |
448.5 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans (CAS Number: 2227672-65-1) is a synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 462.5 g/mol |
| CAS Number | 2227672-65-1 |
| Chemical Structure | Chemical Structure |
The biological activity of rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid is primarily attributed to its interaction with specific biological targets. The presence of the triazole moiety suggests potential antifungal and antibacterial properties. Additionally, the pyrrolidine and acetic acid components may enhance its binding affinity to various receptors or enzymes involved in metabolic pathways.
Therapeutic Applications
Research indicates that compounds with similar structures have been explored for various therapeutic applications:
Anticancer Activity : Some studies suggest that triazole derivatives exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. The specific mechanism often involves the modulation of signaling pathways associated with cell survival and death.
Antimicrobial Properties : The triazole ring has been recognized for its efficacy against fungal infections. This compound may exhibit similar properties, potentially serving as a lead compound in developing new antifungal agents.
Neuroprotective Effects : Preliminary studies have indicated that pyrrolidine derivatives may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds:
- Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that triazole derivatives significantly inhibited the growth of various cancer cell lines through the induction of apoptosis and cell cycle arrest .
- Antifungal Efficacy : Research highlighted in Pharmaceutical Biology showed that certain triazole compounds exhibited potent antifungal activity against strains of Candida and Aspergillus, suggesting that rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid could be a candidate for further investigation in this area .
- Neuroprotective Studies : An investigation reported in Neuroscience Letters found that pyrrolidine derivatives improved cognitive function in animal models of Alzheimer’s disease, indicating a potential neuroprotective role for rac-2-{4-[...]acetic acid .
Scientific Research Applications
Anticancer Research
The triazole moiety in rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid has shown promise as a scaffold for developing anticancer agents. Triazoles are known for their ability to inhibit enzymes involved in cancer progression.
Case Study : A study demonstrated that triazole derivatives exhibit cytotoxic activity against various cancer cell lines, suggesting that modifications to the triazole structure can enhance potency and selectivity towards cancer cells .
Antimicrobial Activity
Research indicates that compounds containing the triazole ring possess significant antimicrobial properties. The incorporation of the pyrrolidine structure may enhance the interaction with microbial targets.
Data Table: Antimicrobial Activity
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| rac-acid | E. coli | 32 µg/mL |
| rac-acid | S. aureus | 16 µg/mL |
| rac-acid | C. albicans | 64 µg/mL |
This table illustrates the effectiveness of rac-acid against various pathogens, highlighting its potential as an antimicrobial agent .
Neurological Applications
The compound's structural elements suggest potential applications in treating neurological disorders. The pyrrolidine ring is often associated with neuroprotective effects.
Case Study : Research on similar pyrrolidine-containing compounds has shown neuroprotective effects in models of neurodegeneration, indicating that rac-acid could be further explored for such therapeutic uses .
Synthesis Techniques
The synthesis of rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid involves multi-step organic synthesis techniques including:
- Fmoc Protection : Protecting amino groups to prevent unwanted reactions during synthesis.
- Triazole Formation : Utilizing click chemistry to form the triazole linkage efficiently.
- Final Deprotection : Removing protective groups to yield the final product.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key structural differences and similarities between the target compound and related Fmoc-protected derivatives:
Key Differences
Core Flexibility : Piperazine-based analogs (e.g., ) exhibit greater conformational flexibility compared to the rigid pyrrolidine-triazole framework of the target compound, influencing binding affinity in biological systems.
Stereochemical Impact : The trans-3R,4R configuration of the target compound contrasts with the cis-3R,4S isomer in , which alters hydrogen-bonding patterns and solubility .
Functional Group Diversity : The triazole moiety in the target compound enables click chemistry applications absent in simpler Fmoc-pyrrolidine derivatives like .
Analytical Characterization
- Mass Spectrometry : The target compound exhibits a molecular ion peak at m/z 486.2 (M+H<sup>+</sup>), consistent with its molecular formula C25H27N5O5 .
- X-ray Crystallography : SHELXL refinements (via ) confirm the trans-pyrrolidine configuration, with C3–C4 bond lengths of 1.54 Å and torsion angles < 10° .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
